molecular formula C17H18ClNO3 B11988689 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 10268-17-4

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B11988689
CAS No.: 10268-17-4
M. Wt: 319.8 g/mol
InChI Key: YFYXLTNMCQBKPV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C17H18ClNO3 It is a benzamide derivative, characterized by the presence of a chloro group, a dimethoxyphenyl group, and an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 2-chloro-3,4-dimethoxyphenethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions result in the replacement of the chloro group with the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
  • 4-chloro-N-[5-chloro-2,4-dimethoxyphenyl]benzamide
  • N-[2-(4-chlorophenyl)ethyl]-2-methylbenzamide

Uniqueness

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

10268-17-4

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C17H18ClNO3/c1-21-15-8-7-12(11-16(15)22-2)9-10-19-17(20)13-5-3-4-6-14(13)18/h3-8,11H,9-10H2,1-2H3,(H,19,20)

InChI Key

YFYXLTNMCQBKPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl)OC

Origin of Product

United States

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